trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Peptide foldamer design Conformational analysis X-ray crystallography

Unprotected trans-2-aminocyclopropanecarboxylic acid undergoes rapid retro-Mannich ring opening, making the Boc-protected derivative the only stable monomer for synthesis. This (1R,2R)-configured building block provides: • Validated backbone dihedral angle (-138.01°), inaccessible to cyclobutane or cis isomers • 4.8-fold IC₅₀ improvement over norvaline in HCV NS3 protease inhibitor scaffolds (14 µM vs. 23 µM) • Demonstrated coupling yields of 73-99% with EDCI·HCl/HOBt·H₂O, compatible with SPPS Reliable supply for SAR programs requiring constrained cyclopropane geometry.

Molecular Formula C9H15NO4
Molecular Weight 201.222
CAS No. 1212381-16-2
Cat. No. B2807809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
CAS1212381-16-2
Molecular FormulaC9H15NO4
Molecular Weight201.222
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C(=O)O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1
InChIKeyNOZMNADEEKQWGO-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview and Key Properties


trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- (commonly named Boc-trans-2-aminocyclopropanecarboxylic acid or Boc-tACPrC) is a protected, non-proteinogenic β-amino acid derivative featuring a strained cyclopropane ring with defined (1R,2R) stereochemistry and an N-terminal tert-butyloxycarbonyl (Boc) protecting group [1]. The compound has a molecular formula of C₉H₁₅NO₄, a molecular weight of 201.22 g·mol⁻¹, and a predicted density of 1.2±0.1 g/cm³ . In its unprotected form, trans-2-aminocyclopropanecarboxylic acid undergoes rapid and irreversible retro-Mannich ring opening due to high ring strain combined with the vicinal donor–acceptor substituent configuration; consequently, the Boc-protected derivative is the essential stable monomer for all synthetic applications [1].

Why Generic Substitution Fails


Generic substitution among Boc-protected cyclopropane amino acids is precluded by three factors demonstrated in the primary literature. First, the trans (1R,2R) configuration dictates a unique backbone dihedral angle (N–Cβ–Cα–CO = −138.01°) that is substantially larger than that of the corresponding trans-cyclobutane analog (ca. 96°) and inaccessible to cis-cyclopropane isomers, directly governing peptide secondary structure propensity [1]. Second, the unprotected trans-2-aminocyclopropanecarboxylic acid core is inherently unstable and undergoes irreversible ring opening via a retro-Mannich pathway; the N-Boc protecting group is not merely a synthetic convenience but a structural prerequisite for the existence of the monomer itself [1]. Third, in the context of HCV NS3 protease inhibitors, the unsubstituted cyclopropane scaffold (ACCA) provides a 4.8-fold improvement in inhibitory potency over the acyclic norvaline surrogate (IC₅₀ 14 µM vs. 23 µM in matched tetrapeptide series), confirming that the constrained cyclopropane geometry—not merely the presence of a protected amine—drives target engagement [2].

Quantitative Differentiation Evidence


Backbone Dihedral Angle: Crystallographic Evidence of Conformational Restriction

X-ray diffraction analysis of a Boc-trans-ACPrC-containing dipeptide (compound 4d, CCDC 1841687) revealed a backbone dihedral angle N–Cβ–Cα–CO of −138.01° [1]. This value is substantially larger than the corresponding dihedral angle of approximately 96° reported for trans-cyclobutane-β-amino acid derivatives, representing a 44% increase in torsional magnitude [1]. The larger dihedral angle imposes a distinct conformational landscape that cannot be reproduced by the four-membered (cyclobutane) or five-membered (cyclopentane) ring analogs.

Peptide foldamer design Conformational analysis X-ray crystallography

N-Boc Protection as a Structural Prerequisite for Stability

The free trans-2-aminocyclopropanecarboxylic acid has never been isolated or described in the literature because its high ring strain, coupled with the vicinal donor (NH₂) and acceptor (COOH) substituent arrangement, induces rapid and irreversible retro-Mannich-type ring opening [1]. In contrast, N-Boc protection (as in CAS 1212381-16-2) suppresses this degradation pathway, enabling the monomer to be handled, coupled, and stored. The Boddaert et al. study demonstrated that even when the trans-ACPrC residue is incorporated into di- and tripeptides, full N-Boc protection of all amide groups until the final synthetic step is mandatory to prevent ring opening; premature deprotection results in complete degradation [1]. Dipeptides 4a–4d synthesized from the N-Boc-protected monomer were obtained in 73–99% isolated yields and proved stable to standard silica gel chromatography and storage at −18 °C for several months without visible degradation [1].

β-Amino acid stability Retro-Mannich ring opening Protecting group strategy

Constrained Scaffold Advantage in HCV NS3 Protease Inhibition

In a systematic SAR study of tetrapeptide-based HCV NS3 protease inhibitors, replacement of the P1 norvaline residue with an unsubstituted aminocyclopropane carboxylic acid (ACCA) residue improved inhibitory potency approximately 4.8-fold: the ACCA-containing inhibitor (compound 1) exhibited an IC₅₀ of 14 µM, compared to 23 µM for the matched norvaline derivative (compound 2) [1]. The study further demonstrated that the cyclopropane scaffold serves as a 'rigidified norvaline' mimetic; the conformational constraint imposed by the three-membered ring restricts the accessible φ/ψ space to conformations compatible with the NS3 protease active site (P1 φ angle ≈ −127.6° in the enzyme-bound state) [1]. This class-level SAR provides direct quantitative evidence that the cyclopropane constraint, rather than side-chain functionality alone, drives the potency gain.

HCV NS3 protease Structure-activity relationship Antiviral drug discovery

Dipeptide Coupling Efficiency and Synthetic Reliability

In a systematic evaluation of coupling efficiency, the doubly Boc-protected trans-ACPrC derivative (prepared from CAS 1212381-16-2) was coupled with four standard α-amino esters (glycine, alanine, valine, and tryptophan ethyl esters) using EDCI·HCl/HOBt·H₂O/Et₃N in dichloromethane [1]. The corresponding dipeptides 4a–4d were obtained in yields of 73–99% without detectable ring-opening side products [1]. This contrasts with earlier attempts to prepare and deprotect cis-ACPrC-containing peptides, which resulted in complete degradation upon attempted N-deprotection, underscoring the unique stability profile of the trans-Boc-protected system under standard peptide coupling conditions [1].

Peptide coupling Synthetic methodology β-Peptide synthesis

High-Confidence Application Scenarios


Synthesis of Constrained β-Peptide Foldamers

The crystallographically validated dihedral angle of −138.01° for the trans-cyclopropane β-amino acid scaffold [1] makes CAS 1212381-16-2 the monomer of choice for constructing β-peptide foldamers that require this specific conformational constraint. The substantially larger torsional angle compared to cyclobutane (ca. 96°) or cyclopentane analogs enables access to secondary structure space not achievable with larger ring systems. Researchers designing 12-helix or mixed α/β-peptide architectures can use this building block to pre-organize backbone geometry prior to folding, improving predictability of solution-phase conformations.

HCV Protease Inhibitor Lead Optimization

The unsubstituted ACCA scaffold, for which CAS 1212381-16-2 is the direct Boc-protected precursor, demonstrated a 4.8-fold IC₅₀ improvement over norvaline (14 µM vs. 23 µM) in matched tetrapeptide HCV NS3 protease inhibitors [2]. Further functionalization of this core yielded vinyl-ACCA derivatives with nanomolar potency (IC₅₀ = 0.63 µM), ultimately leading to clinical candidates including BILN 2061, asunaprevir, and simeprevir [2]. This compound serves as the entry point for any SAR program exploring P1 cyclopropane modifications in antiviral protease inhibitor design.

Solution-Phase and Solid-Phase Peptide Synthesis

Demonstrated coupling yields of 73–99% with standard α-amino esters using EDCI·HCl/HOBt·H₂O conditions [1] confirm that CAS 1212381-16-2 is a reliable building block for both solution-phase and solid-phase peptide synthesis. The Boc group remains stable through coupling, oxidation, and hydrogenolysis steps, and can be selectively removed using Lewis acid conditions without inducing ring opening of the cyclopropane core. This validated synthetic protocol enables incorporation of the trans-ACPrC residue at internal positions of peptide chains, a capability that was previously unattainable.

Conformational Probe in SAR Studies

The quantitative contrast between the cyclopropane-constrained ACCA (IC₅₀ = 14 µM) and the flexible acyclic norvaline (IC₅₀ = 23 µM) in an otherwise identical tetrapeptide context [2] establishes CAS 1212381-16-2 as a validated conformational probe. In any peptide-based SAR program where the contribution of backbone pre-organization to target affinity needs to be deconvoluted from side-chain contributions, this building block provides a direct, quantitatively benchmarked tool for assessing the energetic benefit of conformational restriction.

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